molecular formula C21H21FN4O5S B2681306 methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-91-2

methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2681306
CAS No.: 689750-91-2
M. Wt: 460.48
InChI Key: VXQYOTMDZRRKDZ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with distinct functional groups:

  • 5-Position: A [(3,4-dimethoxyphenyl)formamido]methyl group, which introduces hydrogen-bonding capacity and electron-donating methoxy substituents.
  • 3-Position: A sulfanyl (-S-) linker to a methyl acetate ester, influencing solubility and metabolic stability.

This compound belongs to a class of triazole derivatives known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies compared to analogous triazole-based molecules.

Properties

IUPAC Name

methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O5S/c1-29-16-9-4-13(10-17(16)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)15-7-5-14(22)6-8-15/h4-10H,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYOTMDZRRKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through a formylation reaction followed by amination.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be done using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the formamido group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate exhibits potential as:

  • Anticancer Agent : Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Compounds featuring triazole rings have shown efficacy against a range of bacteria and fungi, making them candidates for new antimicrobial therapies.

Agricultural Chemistry

The compound's structural features may allow it to function as:

  • Fungicide : The triazole moiety is known for its ability to inhibit fungal sterol synthesis, potentially leading to its application in crop protection.
  • Plant Growth Regulator : Research indicates that certain triazole derivatives can modulate plant growth by affecting hormone levels.

Materials Science

The unique chemical structure allows for potential applications in:

  • Polymer Chemistry : Incorporating triazole derivatives into polymer matrices could enhance properties such as thermal stability and mechanical strength.
  • Nanotechnology : Functionalized triazoles could be used to create nanoparticles with specific targeting capabilities in drug delivery systems.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives including this compound. The compound was tested against several cancer cell lines and demonstrated significant cytotoxicity with an IC50 value indicating effective concentration required for 50% inhibition of cell growth .

Case Study 2: Agricultural Application

A separate investigation evaluated the fungicidal properties of triazole-based compounds against common agricultural pathogens. This compound showed promising results in inhibiting fungal growth in vitro .

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,2,4-triazole core but differ in substituents, impacting physicochemical and biological properties:

Compound Name / CAS / Source Key Substituents Structural Differences vs. Target Compound Potential Biological Implications
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (CAS 338962-50-8) - 4-Fluorobenzoyl (vs. 3,4-dimethoxyphenyl)
- Ethyl ester (vs. methyl ester)
- 4-Phenyl (vs. 4-fluorophenyl)
- Reduced hydrogen-bonding capacity due to absence of methoxy groups.
- Increased lipophilicity from phenyl vs. fluorophenyl.
Likely altered metabolic stability (ethyl ester hydrolysis slower than methyl ester) .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide (CAS 477332-63-1) - 4-Chlorophenyl and 4-methylphenyl
- Acetamide (vs. methyl ester)
- 3,4-Difluorophenyl
- Chlorine substituent enhances electronegativity.
- Acetamide improves solubility but reduces membrane permeability.
Potential for enhanced cytotoxicity due to halogenated aryl groups .
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide - 4-(Methylsulfanyl)benzyl
- 2-Chlorophenyl
- Acetamide
- Methylsulfanyl group increases hydrophobicity.
- Chlorophenyl enhances steric bulk.
May exhibit stronger receptor binding due to sulfanyl and halogen interactions .
4-(4-Fluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-2H-1,2,4-Triazole-3(4H)-Thione - Phenylsulfonyl
- Thione (-C=S) vs. sulfanyl (-S-)
- Sulfonyl group enhances polarity.
- Thione tautomerism affects reactivity.
Possible antioxidant or enzyme-inhibitory activity .

Computational and Crystallographic Data

  • Molecular Docking : Glide docking scores for triazole derivatives with fluorophenyl groups suggest strong binding to kinase targets (e.g., EGFR) via hydrophobic and hydrogen-bond interactions .
  • Crystal Packing : Isostructural triazole-thiazole hybrids (e.g., compounds 4 and 5 in ) show planar conformations with perpendicular fluorophenyl groups, influencing crystal packing and solubility .

Biological Activity

Methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS Number: 689750-61-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Molecular Structure

The compound features a triazole ring, which is well-known for its biological activity. The presence of the sulfanyl group and the methoxy-substituted phenyl moiety contributes to its chemical reactivity and potential biological interactions.

Property Value
Molecular FormulaC22H24N4O5S
Molecular Weight444.52 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Esterification to produce the final acetate form.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have shown enhanced antibacterial and antifungal activities when compared to their non-triazole counterparts . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Triazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer progression. For example, compounds similar to this compound have shown promise in inhibiting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Case Studies

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating significant antibacterial efficacy .
  • Antifungal Activity : Another investigation reported that similar compounds displayed activity against fungal strains such as Candida albicans, suggesting potential use in antifungal therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., refluxing with aqueous NaOH) to form the 1,2,4-triazole ring .
  • Sulfanyl Acetate Introduction : Reaction of the triazole-thione intermediate with α-halogenated esters (e.g., methyl chloroacetate) in the presence of a base like sodium ethoxide to introduce the sulfanyl-acetate moiety .
  • Functionalization : Coupling the 3,4-dimethoxyphenylformamido group via nucleophilic substitution or amidation reactions, often using carbodiimide-based coupling agents .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation, as demonstrated in structurally analogous triazole derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., 4-fluorophenyl protons at δ ~7.2–7.4 ppm, triazole ring protons at δ ~8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfanyl-acetate and formamido groups .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer :

  • Triazole Ring : The 1,2,4-triazole core is susceptible to electrophilic substitution at the sulfur atom and nucleophilic attack at the nitrogen positions .
  • 4-Fluorophenyl Group : Enhances electron-withdrawing effects, stabilizing intermediates during substitution reactions .
  • Sulfanyl-Acetate Moiety : Acts as a leaving group in nucleophilic displacement reactions, enabling further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, base concentration). For example, Bayesian optimization algorithms have outperformed manual tuning in analogous triazole syntheses .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as shown in diazomethane syntheses .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-ester coupling steps .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Combine XRD (for crystalline samples) with 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or tautomeric forms .
  • Isotopic Labeling : Use deuterated reagents to trace unexpected peaks in NMR spectra, particularly for sulfanyl-acetate degradation products .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and verify conformational stability .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation pathways .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds, critical for storage and handling protocols .
  • pH-Dependent Solubility Profiling : Use shake-flask methods with UV-Vis spectroscopy to correlate stability with ionization states .

Q. How can mechanistic insights into its reactivity be gained for derivative synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., triazole ring closure vs. formamido coupling) .
  • Isotope Effects : Replace sulfur with ³⁴S to study isotopic shifts in mass spectra, revealing key intermediates in sulfanyl-group reactions .
  • Competitive Reactions : Compare reactivity with structurally simplified analogs (e.g., omitting the 4-fluorophenyl group) to isolate electronic vs. steric effects .

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